
3-Fluoro-4-(pyrrolidin-1-YL)benzoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of benzoic acid.
Pyrrolidinylation: Substitution of the hydrogen atom at the 4-position with a pyrrolidin-1-yl group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxidized products.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-yl group enhances its binding affinity and selectivity towards these targets, while the fluorine atom can modulate its electronic properties, affecting its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Fluoro-4-(piperidin-1-yl)benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the fluorine atom at the 3-position.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidin-1-yl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .
Propriétés
Formule moléculaire |
C11H13ClFNO2 |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
3-fluoro-4-pyrrolidin-1-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H |
Clé InChI |
HUVMPINMSYRQKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


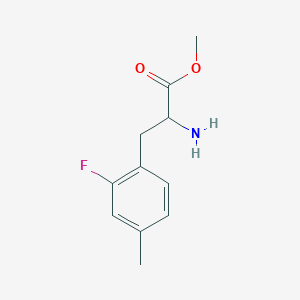

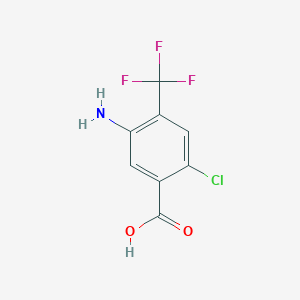

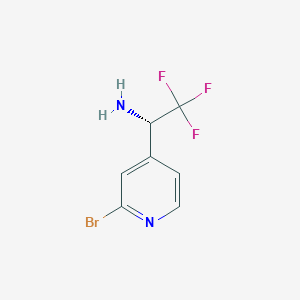
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
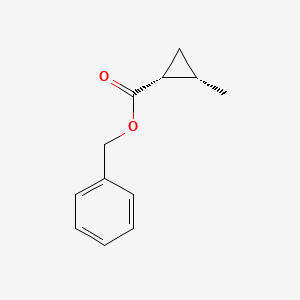

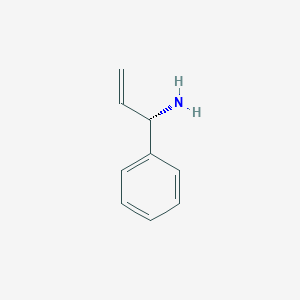
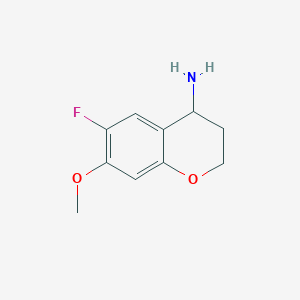
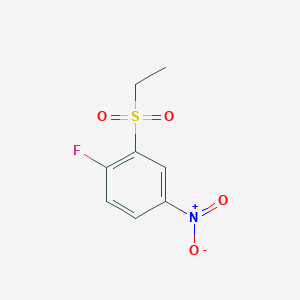
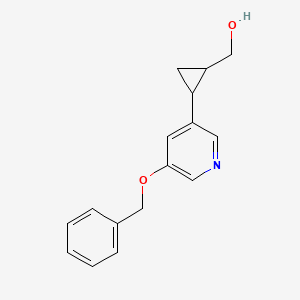

![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
